methyl 4-(2-methoxyphenyl)-1-piperazinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step protocols that yield products with complex structures. For example, a novel compound related to the target molecule was obtained through a three-step protocol, showcasing the intricacy involved in synthesizing such chemicals. The product's structure was confirmed using high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 NMR (13C NMR) experiments (Wujec & Typek, 2023).
Molecular Structure Analysis
The molecular structure of closely related derivatives has been characterized extensively through various analytical techniques, including elemental analysis, IR, 1H NMR, and X-ray diffraction. These studies reveal that the molecules can adopt specific conformations and possess symmetry centers, highlighting the importance of the molecular structure in determining the compound's chemical behavior and interactions (Zhang et al., 2007).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, demonstrating their reactivity and potential for further modification. For instance, derivatives have been synthesized through cyclocondensation reactions, showcasing their versatility in chemical synthesis and the potential to generate new compounds with varied properties (Qi-don, 2015).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure play a crucial role in the application and handling of these compounds. Crystallographic studies provide insights into the arrangement of molecules in the solid state, helping to understand how these properties influence the compound's overall behavior and stability (Chinthal et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to form complexes with metals or other molecules, are essential for comprehending the compound's utility in chemical synthesis and potential applications in material science or drug development (Macalik et al., 2021).
properties
IUPAC Name |
methyl 4-(2-methoxyphenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-17-12-6-4-3-5-11(12)14-7-9-15(10-8-14)13(16)18-2/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISONAXKYRKHVJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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